molecular formula C7H3BrFIN2 B3294738 3-Bromo-6-fluoro-4-iodoindazole CAS No. 887567-91-1

3-Bromo-6-fluoro-4-iodoindazole

Cat. No.: B3294738
CAS No.: 887567-91-1
M. Wt: 340.92 g/mol
InChI Key: OYJZRHAHNHGVTL-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-4-iodoindazole: is a heterocyclic compound with the molecular formula C7H3BrFIN2 . It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system. This compound is of interest due to its unique combination of halogen substituents, which can impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-4-iodoindazole typically involves multi-step organic reactions. One common approach is the halogenation of an indazole precursor. For instance, starting with 4-iodoindazole, selective bromination and fluorination can be achieved using appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-4-iodoindazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-6-fluoro-4-iodoindazole is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study the effects of halogenated indazoles on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Halogenated indazoles have been studied for their anticancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-4-iodoindazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The compound’s effects on cellular pathways would be studied to understand its therapeutic potential.

Comparison with Similar Compounds

  • 3-Bromoindazole
  • 6-Fluoroindazole
  • 4-Iodoindazole
  • 3-Bromo-4-iodoindazole
  • 6-Fluoro-4-iodoindazole

Comparison: 3-Bromo-6-fluoro-4-iodoindazole is unique due to the presence of three different halogen atoms on the indazole ring. This distinct halogenation pattern can influence its reactivity and biological activity compared to other halogenated indazoles. For example, the combination of bromine, fluorine, and iodine can enhance its ability to participate in diverse chemical reactions and potentially increase its binding affinity to biological targets.

Properties

IUPAC Name

3-bromo-6-fluoro-4-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJZRHAHNHGVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-fluoro-4-iodoindazole
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3-Bromo-6-fluoro-4-iodoindazole
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3-Bromo-6-fluoro-4-iodoindazole

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